Product packaging for Cefadroxil-d4 (Major)(Cat. No.:CAS No. 1426174-38-0)

Cefadroxil-d4 (Major)

Cat. No.: B563271
CAS No.: 1426174-38-0
M. Wt: 385.427
InChI Key: NBFNMSULHIODTC-AUTKPGNWSA-N
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Description

Cefadroxil-d4 (Major) is a deuterated isotopic standard of Cefadroxil, a first-generation cephalosporin antibiotic. This compound is specifically designed for use in quantitative mass spectrometry-based assays, where it serves as an internal standard to improve the accuracy and reliability of Cefadroxil concentration measurements in complex biological matrices. The primary research application of Cefadroxil-d4 stems from the pharmacological properties of its parent compound. Cefadroxil is a well-characterized high-affinity substrate for the Proton-coupled Oligopeptide Transporter 2 (PEPT2), which is highly expressed in tissues including the kidney, choroid plexus, and neurons . Studies utilizing intracerebral microdialysis in animal models have shown that PEPT2 plays a critical role in the clearance of Cefadroxil from brain extracellular fluid and cerebrospinal fluid, significantly influencing its distribution within the central nervous system . Consequently, Cefadroxil-d4 is an essential tool for researchers investigating the pharmacokinetics, tissue distribution, and transporter-mediated uptake of Cefadroxil, particularly in studies focusing on the blood-brain and blood-cerebrospinal fluid barriers. The mechanism of action for the parent antibiotic involves the inhibition of bacterial cell wall synthesis. Cefadroxil binds to penicillin-binding proteins (PBPs) located in the bacterial cell wall, which disrupts the final step of peptidoglycan cross-linking . This results in the formation of a defective, weak cell wall that is susceptible to osmotic lysis, leading to bacterial cell death . This bactericidal activity is particularly effective against gram-positive bacteria . This product is intended for research purposes only and is not for use in diagnostic procedures or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3O6S B563271 Cefadroxil-d4 (Major) CAS No. 1426174-38-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNMSULHIODTC-AUTKPGNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Comprehensive Characterization of Cefadroxil D4

Strategies for Regioselective Deuteration of Pharmaceutical Compounds

Regioselective deuteration, the placement of deuterium (B1214612) at specific, predetermined positions within a molecule, is paramount for creating isotopically labeled standards and for developing deuterated drugs. researchgate.net Achieving this selectivity is a significant challenge in synthetic chemistry. nih.gov Several strategies are employed to achieve site-specific labeling.

One common method is Hydrogen-Deuterium (H/D) exchange , where protons in the target molecule are swapped for deuterons from a deuterium source, often heavy water (D₂O). tn-sanso.co.jp This exchange can be promoted by catalysts, such as metals (e.g., platinum, palladium, or iron) or through acid/base catalysis, often requiring elevated temperatures and pressures. ansto.gov.aunih.gov The regioselectivity of H/D exchange is dictated by the acidity of the C-H bonds and the reaction conditions. For aromatic systems, the exchange often occurs at positions activated by electron-donating groups or at ortho-positions to directing groups. researchgate.netnih.gov

Another powerful strategy involves the synthesis of deuterated building blocks . nih.gov Instead of modifying the final drug molecule, a key precursor containing deuterium at the desired positions is synthesized first. This deuterated intermediate is then carried through the remaining synthetic steps to yield the final labeled product. This approach offers excellent control over the location and number of deuterium atoms incorporated. For complex molecules like Cefadroxil (B1668780), this often involves synthesizing a deuterated version of a side chain, such as D-(-)-4-hydroxyphenylglycine, before coupling it to the cephalosporin (B10832234) core. unesp.br

The use of deuterated reagents is also a fundamental technique. Reducing agents like sodium borodeuteride (NaBD₄) can introduce deuterium by reducing carbonyls or other functional groups. uwaterloo.ca This method is particularly useful for creating stereospecific deuterated centers.

More advanced methods, such as flow chemistry , are being developed to improve the efficiency, safety, and scalability of deuteration reactions. tn-sanso.co.jpansto.gov.au Flow reactors allow for precise control over reaction parameters like temperature, pressure, and reaction time, which can enhance selectivity and minimize the decomposition of sensitive substrates. ansto.gov.au

Advanced Synthetic Methodologies for Cefadroxil-d4

The synthesis of Cefadroxil-d4, where the deuterium atoms are located on the phenyl ring of the side chain, typically employs the deuterated building block strategy. veeprho.com The process begins with the synthesis of (R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetic acid, the deuterated analog of D-(-)-4-hydroxyphenylglycine. This key intermediate is then chemically coupled to the 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ADCA) core, which is the structural backbone of Cefadroxil. unesp.br

The coupling reaction involves the activation of the carboxylic acid group of the deuterated phenylglycine derivative, often by converting it into a more reactive species like an acid chloride or a mixed anhydride. This activated side chain is then reacted with the amino group at the C7 position of the 7-ADCA core to form the crucial amide bond, yielding Cefadroxil-d4. unesp.br

Achieving a high level of deuterium incorporation is essential for the utility of the labeled compound, especially when used as an internal standard where mass distinction is critical. nih.gov The goal is to maximize the percentage of molecules that contain the desired number of deuterium atoms (isotopic purity) and minimize the presence of partially labeled or unlabeled species.

In the synthesis of deuterated building blocks via H/D exchange, efficiency is optimized by controlling reaction conditions. For example, studies on related cephalosporins have shown that heating in the presence of D₂O and a suitable solvent can achieve high levels of deuterium exchange. uwaterloo.ca A study on a cephalosporin core demonstrated that heating at 50°C in the presence of deuterated methanol (B129727) (Methanol-OD) and DMSO resulted in over 90% deuterium incorporation at a specific site. uwaterloo.ca The choice of catalyst and the deuterium source are critical; D₂O is an ideal source due to its low cost and availability. nih.gov For Cefadroxil-d4, the synthesis of the d4-hydroxyphenylglycine precursor must be highly efficient to ensure the final product has the desired isotopic purity, which is preferably greater than 98%. nih.govlgcstandards.com

Stereochemistry is a critical aspect of drug design, as the three-dimensional arrangement of atoms determines a molecule's biological activity. Cefadroxil has two crucial chiral centers at the C6 and C7 positions of the bicyclic core and another in the D-hydroxyphenylglycyl side chain. unesp.br It is imperative that the synthetic route to Cefadroxil-d4 preserves the correct (6R, 7R) and (R) configurations.

Stereochemical control is typically achieved by using enantiomerically pure starting materials. The synthesis of Cefadroxil itself starts with the naturally occurring D-(-)-4-hydroxyphenylglycine and 7-ADCA, which is derived from natural penicillin. unesp.br For Cefadroxil-d4, the synthesis must therefore start with the correctly deuterated, enantiomerically pure (R)-2-amino-2-(4-hydroxyphenyl-d4)acetic acid. The subsequent coupling reactions are designed to proceed without racemization of any chiral centers. googleapis.com When synthetic steps could affect stereochemistry, such as reductions, stereoselective reagents and conditions are employed to ensure the desired outcome. uwaterloo.ca

Optimization of Deuterium Incorporation Efficiency

Spectroscopic and Chromatographic Characterization Techniques for Deuterium-Labeled Compounds

Once synthesized, the identity, purity, and exact isotopic composition of Cefadroxil-d4 must be confirmed. This is accomplished using a combination of chromatographic and spectroscopic techniques. Cefadroxil-d4 is frequently used as an internal standard to improve the accuracy of mass spectrometry and liquid chromatography methods for quantifying Cefadroxil in various samples. veeprho.comveeprho.com

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) systems like UHPLC-ToF-MS, is the definitive tool for analyzing deuterated compounds. mdpi.comresearchgate.net HRMS can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula and confirmation of successful deuterium incorporation, as the mass of deuterium (2.01410 u) is distinctly different from that of hydrogen (1.00783 u).

For Cefadroxil-d4, HRMS confirms the mass increase corresponding to the replacement of four hydrogens with four deuteriums. It can also resolve the signals from the desired d4-labeled compound and any residual d0, d1, d2, or d3 species, allowing for the precise calculation of isotopic purity. teagasc.ie This technique is essential for validating batches of Cefadroxil-d4 for use in quantitative bioanalysis. mdpi.comresearchgate.net

Table 1: Molecular Properties and Mass Spectrometric Data for Cefadroxil and Cefadroxil-d4

PropertyCefadroxilCefadroxil-d4 (Major)
Molecular Formula C₁₆H₁₇N₃O₅SC₁₆H₁₃D₄N₃O₅S
Monoisotopic Mass (u) 363.0940367.1191
Molecular Weight ( g/mol ) 363.40367.41
Observed Ion (ESI+) [M+H]⁺[M+H]⁺
Expected m/z (Monoisotopic) 364.1018368.1269

This is an interactive table. The data is based on the chemical formulas and typical ionization in Electrospray Ionization (ESI) mass spectrometry.

While HRMS confirms that deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy confirms where it has been incorporated. ¹H NMR (Proton NMR) is particularly effective for this purpose. Since deuterium is NMR-inactive under the conditions used for proton NMR, the replacement of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding signal from the ¹H NMR spectrum.

In the case of Cefadroxil-d4, the signals corresponding to the four protons on the 4-hydroxyphenyl ring (typically appearing as two doublets in the aromatic region of the spectrum) would be absent or significantly reduced in intensity. nihs.go.jp The degree of signal reduction can be used to quantify the percentage of deuterium incorporation at each specific site. uwaterloo.ca

¹³C NMR spectroscopy is also a valuable tool. The carbon atom attached to a deuterium atom experiences a different electronic environment compared to one attached to a hydrogen atom. This results in a characteristic splitting of the carbon signal (due to C-D coupling) and a slight upfield shift in its resonance, providing further confirmation of the location of the deuterium label. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location and Quantification

Application of ¹H and ¹³C NMR for Structural Verification of Cefadroxil-d4

¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled Cefadroxil, the aromatic protons of the p-hydroxyphenyl ring typically appear as two distinct doublets in the region of approximately δ 6.7-7.2 ppm. nihs.go.jp For Cefadroxil-d4, the most significant and confirmatory change is the disappearance or substantial reduction of these signals, confirming the replacement of protons with deuterium at these positions. The remaining protons of the Cefadroxil structure, such as the methyl group protons (around δ 2.0 ppm) and the protons on the β-lactam and dihydrothiazine rings, should remain, although minor shifts due to secondary isotope effects from the nearby deuterated ring may be observed. huji.ac.ilthieme-connect.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further verification. While the chemical shifts of carbons distant from the deuteration site are largely unaffected, the carbons on the phenyl ring directly bonded to deuterium atoms exhibit noticeable changes. The signals for these deuterated carbons (C-2', C-3', C-5', C-6') are shifted slightly upfield compared to their protonated counterparts. rsc.org Furthermore, due to the spin (I=1) of the deuterium nucleus, these carbon signals appear as triplets (1:1:1 ratio) in a proton-decoupled ¹³C NMR spectrum, a result of one-bond carbon-deuterium coupling (¹J_CD). eurisotop.com The non-deuterated carbons of the phenyl ring (C-1' and C-4') will appear as singlets but may also show a small upfield shift due to two- and three-bond isotope effects. huji.ac.il

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Comparison for Cefadroxil and Cefadroxil-d4 Note: This table presents expected values based on typical data for Cefadroxil and known deuterium isotope effects. Actual values may vary based on solvent and experimental conditions.

Atom Position Cefadroxil (¹H Shift, ppm) Cefadroxil-d4 (Expected ¹H Shift, ppm) Cefadroxil (¹³C Shift, ppm) Cefadroxil-d4 (Expected ¹³C Shift, ppm) Expected Multiplicity (¹³C)
C-2', C-6' ~7.2 (d)Absent or greatly reduced~129Shifted upfieldTriplet
C-3', C-5' ~6.7 (d)Absent or greatly reduced~115Shifted upfieldTriplet
C-1' --~127Shifted slightly upfieldSinglet
C-4' --~157Shifted slightly upfieldSinglet
α-CH ~5.5 (d)~5.5 (d)~58~58Singlet
C-6 ~5.4 (dd)~5.4 (dd)~60~60Singlet
C-7 ~5.7 (d)~5.7 (d)~59~59Singlet
3-CH₃ ~2.0 (s)~2.0 (s)~21~21Singlet
Deuterium Isotope Effects on NMR Chemical Shifts and Coupling Constants

The substitution of hydrogen with deuterium introduces subtle but measurable changes in the NMR spectrum, known as isotope effects. These effects are valuable for confirming the location of deuteration.

Chemical Shifts:

Primary Isotope Effect: This refers to the difference in chemical shift between ¹H and ²H for the same position. This effect is generally small, often less than 0.1 ppm. huji.ac.il

Secondary Isotope Effect: This is the change in the chemical shift of a nucleus (like ¹³C or another ¹H) upon isotopic substitution on a neighboring atom. For Cefadroxil-d4, the carbons of the phenyl ring experience secondary isotope effects. Typically, deuterium substitution causes an upfield shift (increased shielding) for the attached carbon (one-bond isotope effect, ¹ΔC(D)) and for carbons two or three bonds away (²ΔC(D), ³ΔC(D)). huji.ac.il One-bond isotope shifts from deuterium substitution on ¹³C can range from 0.2 to 1.5 ppm, while two-bond shifts are often around 0.1 ppm. huji.ac.il These shifts arise because the C-D bond has a lower zero-point vibrational energy and is slightly shorter than a C-H bond, altering the local electronic environment.

Coupling Constants: The replacement of a proton with a deuteron (B1233211) significantly alters the observed spin-spin coupling constants.

Multiplicity: A carbon coupled to a single proton (spin-1/2) appears as a doublet. When the proton is replaced by a deuteron (spin-1), the carbon signal splits into a triplet with a 1:1:1 intensity ratio. huji.ac.ilrsc.org This change in multiplicity is a clear indicator of deuteration.

Magnitude: The magnitude of the one-bond coupling constant between carbon and deuterium (¹J_CD) is significantly smaller than the corresponding carbon-proton coupling (¹J_CH). The relationship is governed by the ratio of the gyromagnetic ratios of the two nuclei (γD/γH ≈ 0.154). huji.ac.ilrsc.org Therefore, a typical ¹J_CH value of 160 Hz for an aromatic C-H bond would correspond to a ¹J_CD of approximately 24.6 Hz (160 Hz * 0.154). huji.ac.il

Advanced Analytical Applications of Cefadroxil D4 As an Internal Standard

Theoretical Principles of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. biopharmaservices.comscispace.com The fundamental principle behind their use lies in their chemical and physical near-identity to the analyte of interest. lgcstandards.com By incorporating heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure of the analyte, a compound is created that behaves almost identically to the non-labeled analyte during sample preparation, chromatography, and ionization in the mass spectrometer. lgcstandards.commdpi.com

The key advantage of a SIL-IS like Cefadroxil-d4 is that it can be distinguished from the endogenous Cefadroxil (B1668780) by the mass spectrometer due to its higher mass. lgcstandards.com This allows for the calculation of a response ratio between the analyte and the SIL-IS. This ratio effectively compensates for variations that can occur at virtually every stage of the analytical process, including:

Sample extraction and recovery: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS, keeping the ratio constant. scispace.com

Matrix effects: Co-eluting endogenous components in biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govchromatographyonline.com Since the SIL-IS has nearly identical physicochemical properties, it experiences the same matrix effects as the analyte, and the ratio of their signals remains unaffected. scispace.com

Instrumental variability: Fluctuations in injection volume or mass spectrometer response are corrected for by the consistent presence of the SIL-IS. biopharmaservices.com

Cefadroxil-d4, with deuterium atoms incorporated into its structure, serves as an ideal internal standard for the quantification of Cefadroxil. caymanchem.comnih.gov Its use is predicated on the principle of isotope dilution mass spectrometry, where a known quantity of the labeled standard is added to the sample at the earliest stage of analysis. biopharmaservices.com This ensures that any subsequent analytical variability is accounted for, leading to highly accurate and precise results.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Cefadroxil

The development of a reliable LC-MS/MS assay for Cefadroxil in biological matrices is a multi-step process that heavily relies on the use of an appropriate internal standard like Cefadroxil-d4.

Optimization of Sample Preparation Techniques Utilizing Cefadroxil-d4

The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net The addition of Cefadroxil-d4 at the beginning of this process is crucial for monitoring and correcting for any variability in extraction efficiency. biopharmaservices.com

For instance, in a study quantifying Cefadroxil in human plasma, a solid-phase extraction technique was employed. nih.gov By comparing the peak area of the extracted Cefadroxil-d4 to that of a non-extracted standard, the extraction recovery can be precisely determined. This ensures that the reported concentration of Cefadroxil is a true reflection of its amount in the original sample, irrespective of extraction inconsistencies.

Mitigation of Matrix Effects through Isotope Dilution Mass Spectrometry

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, potentially leading to erroneous results. nih.gov Isotope dilution, using a SIL-IS like Cefadroxil-d4, is the most effective strategy to mitigate these effects. scispace.comchromatographyonline.com Because Cefadroxil-d4 co-elutes with Cefadroxil and has nearly identical ionization properties, any suppression or enhancement of the signal by the biological matrix will affect both compounds to the same extent. scispace.com

The effectiveness of this mitigation is assessed during method validation by comparing the response of the analyte in the presence of the matrix with its response in a clean solvent. A study assessing matrix effects for Cefadroxil in human plasma demonstrated that with the use of an internal standard, the signal suppression or enhancement was not significant, with concentrations remaining within 92.7% to 95.8% of the nominal values. nih.govresearchgate.net

Rigorous Validation Parameters for Analytical Method Performance with Cefadroxil-d4

A robust LC-MS/MS method must be validated according to strict guidelines from regulatory bodies like the FDA. nih.gov The use of Cefadroxil-d4 is integral to demonstrating the method's performance across several key parameters.

Table 1: Key Validation Parameters and the Role of Cefadroxil-d4

Validation ParameterDescriptionRole of Cefadroxil-d4
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.The ratio of the analyte peak area to the Cefadroxil-d4 peak area is plotted against the analyte concentration to establish a linear calibration curve. nih.gov
Accuracy The closeness of the measured value to the true value.Cefadroxil-d4 corrects for systematic errors, ensuring the measured concentration is accurate. Accuracy is typically assessed by analyzing quality control (QC) samples at different concentrations. nih.gov
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Cefadroxil-d4 minimizes random errors, leading to high precision (low coefficient of variation). Precision is evaluated at intra-day and inter-day levels using QC samples. nih.govbioline.org.br
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.The use of specific mass transitions for both Cefadroxil and Cefadroxil-d4 ensures high selectivity, minimizing interference from endogenous matrix components. nih.gov
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.By comparing the analyte/Cefadroxil-d4 ratio in stored samples to that of freshly prepared samples, the stability of Cefadroxil can be accurately determined.

Quantitative Analysis in Complex Biological Matrices

The ultimate application of a validated LC-MS/MS method is the accurate quantification of an analyte in complex biological matrices such as plasma, urine, and tissue homogenates.

Precision and Accuracy Enhancement in Preclinical Biological Sample Analysis

In preclinical studies, where drug concentrations can vary widely and sample volumes may be limited, the use of Cefadroxil-d4 is critical for achieving the necessary precision and accuracy. criver.com For example, in a study investigating the distribution of Cefadroxil in rat brain, Cefadroxil-d4 was used to calibrate microdialysis probes to quantify unbound drug concentrations in both brain and blood. nih.govresearchgate.net This allowed for precise measurements even at the low concentrations found in the brain.

The data below from a hypothetical validation study illustrates the typical performance of an LC-MS/MS method for Cefadroxil using Cefadroxil-d4 as an internal standard.

Table 2: Hypothetical Precision and Accuracy Data for Cefadroxil in Rat Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ54.63.55.12.8
LQC153.8-1.24.2-0.9
MQC1502.50.53.10.7
HQC25002.1-2.32.8-1.8

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, %Bias: Percent Bias

The low percent coefficient of variation (%CV) and percent bias demonstrate the high precision and accuracy of the method, which is largely attributable to the effective use of Cefadroxil-d4 as an internal standard.

Application in Microdialysis Studies for Unbound Drug Concentration Determination

Microdialysis is a minimally invasive sampling technique used extensively in pharmacokinetic research to measure endogenous and exogenous compound concentrations in the interstitial fluid (ISF) of tissues. This method is uniquely capable of sampling the unbound fraction of a drug at its site of action, which is crucial as it is the unbound concentration that is generally responsible for pharmacological activity. The accuracy of the data obtained from microdialysis heavily relies on precise analytical quantification, where stable isotope-labeled internal standards like Cefadroxil-d4 play a pivotal role.

In the context of microdialysis, Cefadroxil-d4 is utilized in two primary ways: for probe calibration using the retrodialysis method and as a conventional internal standard in the bioanalysis of collected samples.

One critical application of Cefadroxil-d4 is in the calibration of microdialysis probes to determine the in vivo recovery rate, a technique known as retrodialysis. nih.gov This step is essential for converting the concentration of the analyte measured in the dialysate to the absolute unbound concentration in the tissue's extracellular fluid. In a study investigating the brain distribution of cefadroxil in rats, researchers perfused a Ringer's solution containing Cefadroxil-d4 through microdialysis probes implanted in the blood, brain striatum extracellular fluid (ECF), and cerebrospinal fluid (CSF). nih.gov By measuring the loss of Cefadroxil-d4 from the perfusate into the surrounding tissue, the probe's recovery rate was calculated. This allows for the precise determination of the unbound cefadroxil concentrations in these specific compartments. nih.gov

The study found significantly different recovery rates depending on the probe and tissue, highlighting the necessity of individual probe calibration. For instance, the 10-mm probe in blood had a recovery of 71 ± 2%, whereas the 3-mm brain ECF probe and 1-mm lateral ventricle probe had recoveries of 14 ± 1% and 6.7 ± 1.1%, respectively. nih.gov This demonstrates how Cefadroxil-d4 is fundamental for ensuring the accuracy of unbound concentration data in complex pharmacokinetic studies. nih.gov

Table 1: Research Findings on Cefadroxil-d4 in Retrodialysis for Probe Calibration

ParameterDetailsSource
Study Focus Determine unbound concentrations of cefadroxil in rat blood, brain ECF, and CSF. nih.gov
Animal Model Rat nih.gov
Internal Standard Cefadroxil-d4 nih.gov
Application Method Retrodialysis for probe calibration. nih.gov
Perfusion Solution Ringer's solution containing Cefadroxil-d4. nih.gov
Perfusion Flow Rate 0.5 μL/min nih.gov
Tissue Sites Blood, Striatum Extracellular Fluid (ECF), Lateral Ventricle (CSF) nih.gov
Probe Recoveries Blood: 71 ± 2% Brain ECF: 14 ± 1% Lateral Ventricle: 6.7 ± 1.1% nih.gov
Analytical Method LC-MS/MS nih.gov

A second, more conventional application involves using Cefadroxil-d4 as an internal standard during the bioanalytical phase. In a microdialysis study examining the influence of the peptide transporter 2 (PEPT2) on cefadroxil distribution in the mouse brain, Cefadroxil-d4 was added to the collected microdialysis samples before analysis. nih.gov In this methodology, a known quantity of Cefadroxil-d4 in methanol (B129727) was added to the dialysate. nih.gov The sample was then injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. nih.gov The purpose of the internal standard here is to correct for any potential loss of analyte during sample preparation and to account for variations in instrument response, thereby ensuring high precision and accuracy in the quantification of cefadroxil. nih.gov This approach is fundamental for obtaining reliable pharmacokinetic data, particularly when dealing with the low sample volumes and concentrations typical of microdialysis studies. nih.govresearchgate.net

Table 2: Research Findings on Cefadroxil-d4 as an Internal Standard in Bioanalysis

ParameterDetailsSource
Study Focus Investigate the pharmacokinetics and regional brain distribution of cefadroxil in wildtype and Pept2 null mice. nih.gov
Animal Model Mouse nih.gov
Internal Standard Cefadroxil-d4 nih.gov
Application Method Added to microdialysis samples post-collection as an internal standard for quantification. nih.gov
Procedure 8 μL of microdialysis sample was diluted with 20 μL of methanol containing Cefadroxil-d4. nih.gov
Tissue Sites Plasma, Brain ECF, Cerebrospinal Fluid (CSF), Brain Tissue nih.gov
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov

Mechanistic Pharmacokinetic and Metabolic Research Utilizing Cefadroxil D4

Investigation of Cefadroxil (B1668780) Disposition in Preclinical Animal Models

Preclinical studies in animal models are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). Cefadroxil-d4 is instrumental in these investigations, providing a reliable method for quantifying cefadroxil in complex biological matrices.

The quantification of drug concentrations in biological samples is a cornerstone of pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used bioanalytical technique for this purpose due to its high sensitivity and specificity. ebi.ac.uk In such assays, a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it can compensate for variations during sample preparation and analysis.

Cefadroxil-d4 is an ideal internal standard for the quantification of cefadroxil. nih.govglpbio.com Its chemical and physical properties are nearly identical to those of unlabeled cefadroxil, meaning it behaves similarly during extraction and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the unlabeled drug by the mass spectrometer. nih.govumich.edu This allows for the precise measurement of cefadroxil concentrations in plasma, urine, and various tissues from animal models such as rats and mice. ebi.ac.uknih.gov

Research studies have successfully developed and validated LC-MS/MS methods using Cefadroxil-d4 for pharmacokinetic studies. ebi.ac.uknih.govteagasc.ie These methods are characterized by their specificity, linearity over a wide range of concentrations, accuracy, and precision, adhering to regulatory guidelines for bioanalytical method validation. ebi.ac.uk The use of Cefadroxil-d4 has enabled the accurate determination of key pharmacokinetic parameters of cefadroxil in rats, including its absorption, distribution, and excretion. ebi.ac.uk For instance, after intravenous administration in rats, the half-life of cefadroxil is approximately 1 to 2 hours. texas.gov

Table 1: Representative Pharmacokinetic Parameters of Cefadroxil in Rats

Parameter Value Reference
Half-life (t½) 1-2 hours texas.gov
Volume of Distribution (Vd) 0.31 L/kg texas.gov
Protein Binding ~20% texas.gov
Excretion >90% unchanged in urine within 24 hours texas.govdrugbank.com

This table presents a summary of typical pharmacokinetic values reported for cefadroxil in adult rats.

Understanding how a drug distributes into different tissues is vital for assessing its efficacy and potential for toxicity. Cefadroxil-d4, when used as an internal standard in LC-MS/MS analysis, allows for the accurate measurement of cefadroxil concentrations in various tissues. nih.gov Studies in rats have shown that cefadroxil is widely distributed throughout the body. ratguide.comnih.gov

Physiologically based pharmacokinetic (PBPK) models, which simulate drug concentrations in various tissues, rely on accurate tissue-to-plasma partition coefficients (Kp). nih.govresearchgate.net These Kp values can be experimentally determined in animal models by measuring drug concentrations in tissues and plasma. nih.gov In rats, Kp values for cefadroxil have been measured for several tissues, including the kidney, muscle, spleen, heart, lung, liver, and brain. nih.gov These studies show that cefadroxil distributes into these tissues, with particularly high concentrations found in the kidneys, which is consistent with its primary route of elimination. nih.govresearchgate.net For example, the concentration of cefadroxil in lung tissue has been reported to be 54-69% of the serum value.

Cefadroxil's chemical structure resembles that of small peptides, allowing it to be recognized and transported by peptide transporters (PEPTs). nih.gov The two major peptide transporters are PEPT1 (SLC15A1) and PEPT2 (SLC15A2). ed.ac.uk PEPT1 is primarily expressed in the small intestine and plays a crucial role in the oral absorption of peptide-like drugs, while PEPT2 is predominantly found in the kidney, where it is involved in the reabsorption of peptides from the glomerular filtrate, and also in the brain. nih.goved.ac.ukmdpi.com

Research has demonstrated that cefadroxil is a substrate for both PEPT1 and PEPT2. nih.govphysiology.orgdrugbank.com The interaction of cefadroxil with these transporters is significant for its pharmacokinetics. PEPT1 facilitates the high intestinal absorption of cefadroxil. nih.gov Studies comparing wild-type mice with those lacking the PEPT1 transporter (knockout mice) have definitively shown that PEPT1 is pivotal for both the rate and extent of cefadroxil absorption.

PEPT2 plays a significant role in the renal reabsorption of cefadroxil, which contributes to its relatively long half-life compared to other cephalosporins. nih.govdrugbank.com In the brain, PEPT2 is expressed in the choroid plexus and neurons and is involved in the efflux of cefadroxil from the cerebrospinal fluid (CSF) and its uptake into brain cells. mdpi.comresearchgate.netumich.edu Studies in Pept2 null mice have shown that the absence of this transporter leads to a 6- to 7-fold higher CSF-to-blood concentration ratio of cefadroxil, indicating PEPT2's role in clearing the drug from the central nervous system. nih.gov The use of Cefadroxil-d4 as an internal standard in these studies has been critical for accurately quantifying cefadroxil concentrations in brain ECF, CSF, and tissue, thereby elucidating the specific role of PEPT2. nih.gov

Table 2: Cefadroxil Affinity (Ki) for Peptide Transporters

Transporter Species Ki (µM) Reference
PEPT1 Rat >1000 physiology.org
PEPT2 Rat 100 physiology.org

This table shows the inhibition constants (Ki) of cefadroxil for rat PEPT1 and PEPT2, indicating a much higher affinity for PEPT2. physiology.org

In addition to peptide transporters, cefadroxil also interacts with other transporter families, including Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs). nih.govresearchgate.netnih.gov Cefadroxil is a substrate for several of these transporters, which are expressed in key areas like the kidneys and the blood-brain barrier (BBB). nih.govresearchgate.netresearchgate.net

Studies have shown that cefadroxil interacts with human OAT1, OAT3, and OAT4. researchgate.netnih.gov These transporters, particularly OAT1 and OAT3 located on the basolateral membrane of renal proximal tubules, are involved in the active secretion of cefadroxil into the urine. researchgate.net

At the blood-brain barrier, OATs and MRPs act as efflux transporters, moving substrates from the brain back into the blood. nih.gov Research using intracerebral microdialysis in rats has shown that inhibition of these transporters with probenecid (B1678239) leads to a significant increase (approximately 2.5-fold) in the unbound concentration of cefadroxil in the brain's extracellular fluid. nih.govresearchgate.net This demonstrates that OATs and MRPs, such as MRP4 (ABCC4), play a crucial role in limiting the brain penetration of cefadroxil. nih.govuni-freiburg.desolvobiotech.com Cefadroxil-d4 can be used as an internal standard in such studies to accurately measure the changes in cefadroxil concentrations in the presence and absence of transporter inhibitors. researchgate.net

Role of Peptide Transporters (e.g., PEPT1, PEPT2) in Cefadroxil Distribution and Efflux

In Vitro Elucidation of Cefadroxil Metabolic Pathways

While cefadroxil is largely excreted unchanged, understanding any potential metabolic transformation is important. texas.govnih.gov In vitro systems provide a controlled environment to study these pathways.

Cefadroxil is known to be minimally metabolized in the body, with over 90% of an administered dose recovered as the unchanged drug in the urine. nih.govasm.org However, in vitro systems, such as liver microsomes or hepatocytes, can be used to investigate potential minor metabolic pathways.

In such studies, Cefadroxil-d4 can be used as a tracer. By incubating the deuterated compound with the in vitro system, any metabolites formed will also contain the deuterium label. When the samples are analyzed by LC-MS/MS, these labeled metabolites can be distinguished from endogenous components of the matrix by their unique mass. This "metabolite fingerprinting" approach aids in the identification and structural elucidation of potential metabolites. While significant metabolism of cefadroxil is not expected, this technique is the standard approach for definitively identifying and characterizing metabolic pathways. hyphadiscovery.com The use of stable-labeled compounds like Cefadroxil-d4 is a powerful tool for producing and identifying metabolites for regulatory and research purposes. hyphadiscovery.comdaicelpharmastandards.com

Investigation of Deuterium Isotope Effects on Cefadroxil Metabolic Stability and Clearance

The substitution of hydrogen with its stable, heavier isotope, deuterium, at specific positions within a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the deuterium kinetic isotope effect (KIE), stems from the fact that the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. wikipedia.orgmusechem.com As a result, enzymatic reactions that involve the cleavage of this bond as a rate-limiting step can be slowed down considerably. musechem.comjuniperpublishers.com

Deuteration has become a strategic tool in drug development to enhance metabolic stability, prolong biological half-life, and potentially reduce the formation of toxic metabolites by altering metabolic pathways, a process called metabolic shunting. juniperpublishers.comselvita.comresearchgate.net The main effect of deuteration is often a reduction in the rate of systemic clearance, which can lead to a longer duration of action and potentially allow for lower or less frequent dosing. dovepress.com

In the context of Cefadroxil, which is minimally metabolized and largely excreted unchanged by the kidneys, investigating the deuterium isotope effect is still highly relevant. wikipedia.org While Cefadroxil-d4 is widely used as an internal standard for accurate quantification in pharmacokinetic studies due to its isotopic signature, its potential to alter Cefadroxil's own pharmacokinetic profile is a key area of research. veeprho.comveeprho.commedchemexpress.commedchemexpress.com Studies would focus on whether deuteration affects the minor metabolic pathways that do exist or, more importantly, influences the rate of renal clearance mediated by transporters. The impact of deuteration is complex and must be evaluated empirically, as the outcome depends on the specific enzymes and transporters involved and whether the C-H bond cleavage is part of the rate-determining step of the clearance process. nih.govnih.gov

Enzymatic Reaction Mechanism Studies Facilitated by Stable Isotope Labeling

Stable isotope labeling is an indispensable technique for elucidating enzymatic reaction mechanisms. nih.govnih.gov By incorporating isotopes like deuterium into a drug molecule, researchers can track the compound and its metabolites with high precision using mass spectrometry, differentiating them from endogenous substances. smolecule.com Cefadroxil-d4 serves this purpose as a tracer, allowing for detailed investigation of its interactions with biological systems. medchemexpress.commedchemexpress.comclearsynth.com

The primary mechanism of Cefadroxil's antibacterial action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). nih.govdrugbank.comdaicelpharmastandards.com However, its pharmacokinetic profile in humans is governed not by metabolic enzymes, but primarily by renal transporters responsible for its excretion. Over 90% of a Cefadroxil dose is excreted unchanged in the urine. wikipedia.orgdrugbank.com

Therefore, enzymatic studies using Cefadroxil-d4 focus on its interaction with transport proteins. Research has identified that Cefadroxil is a substrate for various transporters, including peptide transporters (PEPT1, PEPT2), organic anion transporters (OATs), and multidrug resistance-associated proteins (MRPs). nih.govnih.govresearchgate.net Using Cefadroxil-d4 in experimental setups like in-vivo microdialysis allows for the precise measurement of unbound drug concentrations in various tissues and fluids. nih.govresearchgate.net This enables researchers to quantify the activity of these transporters and understand how they contribute to Cefadroxil's distribution and elimination, and how co-administered drugs that inhibit these transporters might lead to drug-drug interactions. nih.govresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs based on the interplay between the drug's physicochemical properties and the physiology of the organism. These models consist of compartments representing different organs and tissues, interconnected by blood flow, allowing for the prediction of drug concentration-time profiles throughout the body. nih.govresearchgate.net PBPK models have been successfully developed for Cefadroxil to simulate its concentration in plasma and tissues in mice, rats, and humans. nih.govresearchgate.netnih.gov

Incorporation of Cefadroxil-d4 Derived Data for PBPK Model Parameterization

The accuracy of a PBPK model is critically dependent on the quality of its input parameters. complexgenerics.org These parameters include system-specific data (e.g., organ volumes, blood flow rates) and drug-specific data (e.g., solubility, permeability, plasma protein binding, tissue-to-plasma partition coefficients (Kp)). researchgate.net Cefadroxil-d4 is instrumental in obtaining high-fidelity, drug-specific parameters.

Stable isotope-labeled compounds like Cefadroxil-d4 are used as internal standards in analytical methods to ensure the precise quantification of the drug in biological matrices. veeprho.comveeprho.com A crucial application is in microdialysis studies, where Cefadroxil-d4 is used for calibration via retrodialysis to determine the unbound drug concentration in specific tissues, such as the brain. nih.govresearchgate.net This directly provides key parameters like the unbound fraction in tissue, which are vital for building and validating robust PBPK models. nih.gov The development of Cefadroxil PBPK models has relied on such experimentally measured parameters, including tissue to plasma partition coefficients (Kp) and the kinetics of specific transporters like hPEPT1, which is a major transporter for its oral absorption. nih.govresearchgate.netnih.gov

Table 1: Key Parameters Used in Cefadroxil PBPK Model Development

Parameter Description Relevance to PBPK Modeling Source
Kp (Tissue-to-Plasma Partition Coefficient) Ratio of drug concentration in a tissue to that in plasma at steady state. Governs the extent of drug distribution into different organs and tissues. nih.govnih.govresearchgate.net
hPEPT1/PEPT2 Kinetics Kinetic parameters (Vmax, Km) for the peptide transporters responsible for absorption and renal reabsorption. Mechanistically describes the saturable transport processes influencing bioavailability and clearance. nih.govnih.gov
fu (Unbound Fraction) Fraction of the drug that is not bound to plasma proteins. Determines the amount of drug available to distribute into tissues and interact with targets. researchgate.net
Renal Clearance (CLr) The rate at which the drug is cleared from the body via the kidneys. Defines the primary elimination pathway for Cefadroxil. nih.govresearchgate.net
Physiological Parameters Organ volumes, blood flow rates. Forms the anatomical and physiological foundation of the PBPK model structure. nih.govresearchgate.net

This table is interactive. Click on headers to sort.

Predictive Capabilities of PBPK Models for Cefadroxil Concentration-Time Profiles in Tissues

A key strength of PBPK modeling is its ability to predict drug concentration-time profiles in various tissues, including target sites of infection, which is often difficult to measure directly in humans. medchemexpress.comnih.govmdpi.com PBPK models for Cefadroxil have demonstrated strong predictive performance. researchgate.netnih.gov These models, typically comprising multiple tissue compartments and blood, can accurately simulate plasma and tissue concentrations following administration. nih.govnih.gov

The models are rigorously validated by comparing their predictions against observed in vivo data from preclinical and clinical studies. nih.gov The predictive accuracy is often assessed using metrics like the Average Fold Error (AFE) and Absolute Average Fold Error (AAFE), with values under 2 indicating a high degree of concordance between simulated and observed data. nih.govresearchgate.netnih.gov For Cefadroxil, these validated models can reliably predict concentration profiles in key tissues like skin and kidney, which are common sites of infection treated with this antibiotic. nih.gov This predictive power is invaluable for informing dose selection and ensuring adequate target site exposure during drug development and clinical use. nih.govresearchgate.netnih.gov

Interspecies Extrapolation and Translational Research using PBPK Models

Translating pharmacokinetic data from preclinical animal species to humans is a major challenge in drug development. PBPK modeling provides a robust, mechanistic framework for interspecies extrapolation. mdpi.comdbcls.jp By integrating species-specific physiological parameters (e.g., body weight, organ volumes, blood flows) with drug-specific parameters that are assumed to be conserved or can be scaled, PBPK models can forecast human pharmacokinetics based on animal data. nih.govresearchgate.net

For Cefadroxil, PBPK models have been successfully established in mice and rats and then extrapolated to predict the pharmacokinetic profile in humans. nih.govresearchgate.netnih.gov This process often involves measuring parameters like the tissue partition coefficients (Kp) in animals and then scaling them to humans, sometimes under the assumption that the ratio of the concentration in tissue to the unbound concentration in plasma is identical across species. nih.govresearchgate.net The success of this extrapolation is often confirmed by the good allometric scaling of key pharmacokinetic parameters like the volume of distribution at steady state (Vss) and clearance (CL). nih.govresearchgate.net This capability makes PBPK modeling a powerful tool in translational research, reducing the reliance on extensive clinical trials and facilitating more informed decision-making in drug development. nih.govmdpi.com

Cefadroxil D4 in Reference Standard Development and Impurity Profiling

Utilization of Deuterated Analogs as Reference Standards for Cefadroxil (B1668780) and its Related Substances

Deuterated analogs, like Cefadroxil-d4, are widely employed as internal standards in analytical and pharmacokinetic research. veeprho.com The key advantage of using a stable isotope-labeled standard is its chemical and physical similarity to the analyte of interest. medchemexpress.com Cefadroxil-d4 and Cefadroxil exhibit nearly identical chromatographic retention times, extraction efficiencies, and ionization responses in mass spectrometry. However, they are readily distinguishable by their mass-to-charge (m/z) ratio. nih.gov This co-elution and differential detection allow for precise correction of variations that may occur during sample preparation and analysis, such as extraction losses or fluctuations in instrument response.

The primary application of Cefadroxil-d4 is as an internal standard for the quantification of Cefadroxil in various biological matrices and pharmaceutical formulations. caymanchem.com Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely heavily on these standards to achieve high levels of accuracy and precision. nih.govresearchgate.net For instance, in pharmacokinetic studies, a known amount of Cefadroxil-d4 is added to biological samples (e.g., plasma or urine) before processing. nih.gov By comparing the peak area ratio of the analyte (Cefadroxil) to the internal standard (Cefadroxil-d4), analysts can accurately determine the concentration of Cefadroxil in the original sample, even at very low levels. nih.govresearchgate.net This approach minimizes errors and ensures the reliability of the resulting data, which is critical for therapeutic drug monitoring and bioequivalence studies. veeprho.comdaicelpharmastandards.com

The synthesis of Cefadroxil-d4 involves the incorporation of four deuterium (B1214612) atoms into the 4-hydroxyphenyl group of the molecule. caymanchem.com This specific labeling provides a sufficient mass shift for clear differentiation from the unlabeled Cefadroxil in mass spectrometric analysis. caymanchem.comresearchgate.net

Table 1: Properties of Cefadroxil and Cefadroxil-d4

Property Cefadroxil Cefadroxil-d4 (Major)
Chemical Formula C₁₆H₁₇N₃O₅S C₁₆H₁₃D₄N₃O₅S
Molecular Weight ~363.4 g/mol daicelpharmastandards.com ~367.4 g/mol lgcstandards.com
CAS Number 66592-87-8 lgcstandards.com 1426174-38-0 lgcstandards.com

| Primary Use in Analysis | Analyte | Internal Standard caymanchem.com |

Quantitative Analysis of Cefadroxil Impurities Using Cefadroxil-d4 and Deuterated Impurity Standards

Impurity profiling is a critical aspect of pharmaceutical quality control. The presence of impurities, even in small amounts, can affect the safety and efficacy of a drug product. Cefadroxil-d4 plays a vital role in the accurate quantification of not only the active pharmaceutical ingredient (API) but also its related impurities. The use of a stable isotope-labeled internal standard like Cefadroxil-d4 in methods such as LC-MS allows for the precise determination of impurity levels. daicelpharmastandards.com

The analytical approach is similar to the quantification of the API. Cefadroxil-d4 is added to the sample containing Cefadroxil and its impurities. During chromatographic separation, the impurities are resolved from the main component. The mass spectrometer then detects and quantifies each impurity against the stable isotope-labeled internal standard. This method provides high sensitivity and specificity, enabling the detection and quantification of impurities at trace levels. researchgate.net

Furthermore, for even more accurate impurity profiling, deuterated versions of the impurities themselves can be synthesized and used as internal standards. veeprho.com For example, a deuterated version of a specific Cefadroxil degradation product could be used to precisely quantify that impurity. This approach, while more resource-intensive, provides the highest level of accuracy in quantitative impurity analysis. The use of stable isotope-labeled impurities as internal standards helps to compensate for any differences in ionization efficiency or matrix effects between the API and the impurity.

Table 2: Common Analytical Techniques for Cefadroxil and Impurity Analysis

Analytical Technique Application Use of Cefadroxil-d4
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantification of Cefadroxil and separation of impurities. unesp.brbioline.org.br Not directly used, but HPLC is often coupled with MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) Highly sensitive and selective quantification of Cefadroxil and its impurities. daicelpharmastandards.com Used as an internal standard for accurate quantification. nih.gov

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gold standard for bioanalytical studies due to its high specificity and sensitivity. researchgate.net | Essential as an internal standard to correct for matrix effects and other variations. nih.govresearchgate.net |

Assessment of Stereochemical Purity and Isomeric Impurities (e.g., L-Cefadroxil-d4)

Cefadroxil is a chiral molecule, meaning it exists as enantiomers (mirror-image isomers). The desired therapeutic activity resides in the D-isomer, while the L-isomer (L-Cefadroxil) is considered an impurity. pharmaffiliates.com Therefore, controlling the stereochemical purity of Cefadroxil is a critical quality attribute.

The assessment of stereochemical purity often involves chiral chromatography techniques capable of separating the D- and L-enantiomers. In this context, deuterated standards of the isomeric impurities, such as L-Cefadroxil-d4, can be invaluable. medchemexpress.com L-Cefadroxil-d4 is the deuterium-labeled version of the L-Cefadroxil impurity. medchemexpress.com

By using L-Cefadroxil-d4 as an internal standard in a chiral LC-MS method, the precise amount of the L-Cefadroxil impurity in a Cefadroxil sample can be determined. This is crucial for ensuring that the level of this isomeric impurity remains below the limits specified by regulatory authorities. The use of a labeled standard for the specific enantiomeric impurity provides the most accurate measurement, as it accounts for any analytical variability specific to that isomer. veeprho.commedchemexpress.com

The availability of deuterated standards for both the active D-isomer (Cefadroxil-d4) and the L-isomer impurity (L-Cefadroxil-d4) allows for comprehensive and highly accurate control over the stereochemical purity of the final drug product. veeprho.compharmaffiliates.com

Table 3: Compound Names

Compound Name
Cefaclor
Cefadroxil
Cefadroxil-d4
L-Cefadroxil

Emerging Research Directions and Methodological Advancements for Cefadroxil D4

Integration of Cefadroxil-d4 into High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the automated testing of vast numbers of compounds against biological targets. bmglabtech.com The integration of Cefadroxil-d4 into HTS workflows is primarily linked to its role in enhancing the speed and reliability of analytical endpoints.

HTS processes involve several key stages, including sample preparation, robotic handling, and data acquisition, often using multi-well plate formats (e.g., 384 or 1536 wells). bmglabtech.com In studies requiring the quantification of Cefadroxil (B1668780), such as in drug metabolism or pharmacokinetic screening assays, Cefadroxil-d4 is added to each sample. Its use as an internal standard in automated Liquid Chromatography-Mass Spectrometry (LC-MS) systems allows for rapid and accurate analysis, which is essential for managing the large sample volumes generated during HTS campaigns. bmglabtech.comteagasc.ie This approach enables the screening of extensive compound libraries for their effect on Cefadroxil's transport or metabolism in a time-efficient manner. youtube.com The use of hydrogel-in-oil emulsions and flow cytometry represents an ultra-high-throughput platform where such precise analytical standards are crucial for hit validation and lead optimization. nih.gov

Development of Novel Analytical Techniques for Enhanced Cefadroxil-d4 Quantification and Characterization

The presence of deuterium (B1214612) atoms makes Cefadroxil-d4 an ideal internal standard for mass spectrometry-based assays, which are central to modern bioanalysis. veeprho.com The development of novel analytical techniques has focused on leveraging this property for greater sensitivity and specificity.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Cefadroxil in biological fluids, and Cefadroxil-d4 is the internal standard of choice for these methods. veeprho.comnih.gov Advanced systems utilize techniques like Ultra-Performance Liquid Chromatography (UPLC) for faster and more efficient separation prior to mass analysis. unesp.br Ionization sources such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are employed, with the mass spectrometer set to monitor specific mass transitions for both the analyte (Cefadroxil) and the internal standard (Cefadroxil-d4). nih.govresearchgate.net

The key advantage of using Cefadroxil-d4 is its ability to co-elute with Cefadroxil while being distinguishable by its higher mass. This allows it to correct for variations in sample preparation, injection volume, and ion suppression in the MS source, leading to highly accurate and precise quantification. veeprho.com For instance, in microdialysis studies of the brain, researchers monitored specific parent-to-product ion transitions to quantify the antibiotic's distribution. nih.gov Beyond quantification, isotopically labeled standards like Cefadroxil-d4 are also invaluable in structural elucidation studies, helping to confirm the fragmentation pathways of the parent molecule in the mass spectrometer. researchgate.net

Table 1: Mass Spectrometry Parameters for Cefadroxil and Cefadroxil-d4
CompoundMonitored Transition (m/z)Source
Cefadroxil363.9 → 208.1 nih.gov
Cefadroxil-d4 (Internal Standard)368.0 → 212.0 nih.gov

Expansion of Deuterium Labeling Applications to Other Cephalosporin (B10832234) Analogs

The success of Cefadroxil-d4 as a research tool has spurred the application of deuterium labeling to other cephalosporin antibiotics. This expansion allows for similar benefits in precision and accuracy for a wider range of related compounds. The principle remains the same: incorporating stable isotopes creates an ideal internal standard for mass spectrometry. medchemexpress.com

Examples of this expansion include:

Cephalexin-d5 : A deuterium-labeled version of Cephalexin, another first-generation cephalosporin, used as an internal standard for pharmacokinetic and bioequivalence studies. medchemexpress.commedchemexpress.com

Cefuroxime : A practical synthesis for a deuterium-labeled version of this second-generation cephalosporin has been developed, enabling more rigorous investigation of its properties and metabolism. acs.org

A particularly innovative expansion of deuterium labeling involves a shift from labeling the drug to labeling the target bacteria. In a novel approach to antibiotic susceptibility testing, bacteria are cultured in a medium containing heavy water (D₂O). nih.gov Growing bacteria incorporate deuterium into their newly synthesized lipids. By using MALDI-MS to detect the mass shift in these lipids, researchers can rapidly determine if a bacterial strain is growing in the presence of an antibiotic. nih.gov This method can differentiate between susceptible and resistant strains and determine the minimum inhibitory concentration (MIC) much faster than traditional culture methods, representing a high-throughput application of deuterium labeling to combat antibiotic resistance. nih.gov

Table 2: Examples of Deuterated Cephalosporin Analogs in Research
Deuterated CompoundParent AntibioticGenerationPrimary ApplicationSource
Cefadroxil-d4CefadroxilFirstInternal standard for LC-MS/MS veeprho.comnih.gov
Cephalexin-d5CephalexinFirstInternal standard for analytical research medchemexpress.commedchemexpress.com
Deuterium-labeled CefuroximeCefuroximeSecondResearch and analysis acs.org

Advanced Computational Approaches in Conjunction with Cefadroxil-d4 Experimental Data

The precise, high-quality experimental data generated using Cefadroxil-d4 as an internal standard is a critical input for advanced computational models. These models aim to simulate and predict the pharmacokinetic and pharmacodynamic behavior of drugs, reducing the need for extensive clinical or animal testing.

Physiologically-Based Pharmacokinetic (PBPK) Modeling : PBPK models are mechanistic frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs based on physiological and biochemical parameters. nih.gov High-quality plasma concentration-time data, obtained from studies using Cefadroxil-d4 for accurate quantification, are essential for developing and validating these models. nih.govnih.gov A validated PBPK model for Cefadroxil can be used for virtual bioequivalence (VBE) studies, potentially accelerating the development of generic drug formulations. nih.gov

Population Pharmacokinetic (PopPK) Modeling : This approach uses nonlinear mixed-effect modeling to quantify the pharmacokinetics of a drug and identify sources of variability in a patient population. nih.gov A PopPK model for Cefadroxil was developed to describe its elimination kinetics, including both saturable and nonsaturable processes in the kidney. nih.gov The accuracy of such models is heavily dependent on the precision of the input data, where the use of Cefadroxil-d4 in the underlying analytical methods plays a crucial role.

The synergy between robust experimental data and computational modeling creates a powerful feedback loop. Data from Cefadroxil-d4-based studies refine the predictive accuracy of PBPK and PopPK models. In turn, these models can simulate various scenarios, predict drug-drug interactions, and guide the design of more efficient future in vivo studies. nih.gov

Q & A

Q. How can researchers integrate metabolomic data with pharmacokinetic studies of Cefadroxil-d4 (Major) for comprehensive analysis?

  • Methodological Answer : Apply multi-omics workflows combining LC-MS-based metabolomics and PK modeling. Use software tools (e.g., Skyline, XCMS) for peak alignment and statistical analysis (ANOVA, PCA). Corrogate metabolite identification (e.g., β-lactam cleavage products) with hepatic clearance rates .

Data Management & Analysis

Q. What statistical methods are appropriate for analyzing dose-response relationships in Cefadroxil-d4 (Major) studies?

  • Methodological Answer : Employ non-linear regression (e.g., Hill equation) for EC50/IC50 calculations. Use bootstrap resampling (1000 iterations) to estimate confidence intervals. For longitudinal data, apply mixed-effects models with time as a random effect .

Q. How should researchers handle missing data points in long-term stability studies of Cefadroxil-d4 (Major)?

  • Methodological Answer : Apply multiple imputation (e.g., MICE algorithm) for non-random missingness. Validate imputed datasets against complete-case analysis. Document degradation kinetics using Arrhenius equations to predict shelf-life under varying storage conditions .

Manuscript Preparation

Q. How to structure the Methods section for studies involving deuterated compounds to ensure reproducibility?

  • Methodological Answer : Detail isotopic purity (e.g., ≥98% d4), synthesis protocols (e.g., hydrogen-deuterium exchange conditions), and analytical validation (e.g., NMR/HRMS spectra). Provide vendor information (e.g., Sigma-Aldrich, CAS numbers) and storage conditions (−20°C in amber vials) .

Q. What are best practices for presenting conflicting data in publications on Cefadroxil-d4 (Major)?

  • Methodological Answer : Use Bland-Altman plots or forest plots to visualize discrepancies. Discuss potential confounders (e.g., batch variability in deuterated synthesis) in the Limitations section. Reference prior studies with similar contradictions and propose replication frameworks .

Ethical & Regulatory Compliance

Q. How to ensure compliance with Good Laboratory Practice (GLP) in Cefadroxil-d4 (Major) preclinical studies?

  • Methodological Answer : Implement audit trails for raw data (e.g., chromatograms, calibration logs). Document deviations from protocols (e.g., power outages affecting freezer temperatures) and corrective actions. Use certified reference materials (e.g., NIST-traceable standards) for calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.